molecular formula C45H66N18O7S B052475 Antileukinate CAS No. 138559-60-1

Antileukinate

Cat. No. B052475
CAS RN: 138559-60-1
M. Wt: 1003.2 g/mol
InChI Key: FVRBFNYUBYTVIQ-NGTAMTFRSA-N
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Description

Synthesis Analysis

The synthesis of proteins similar to Antileukinate, such as interleukins, often involves automated chemical synthesis techniques. Clark-Lewis et al. (1986) demonstrated that interleukin-3 (IL-3), a protein comprising 140 amino acids, can be chemically synthesized using an automated peptide synthesizer, maintaining biological activities attributed to the native IL-3 (Clark-Lewis et al., 1986).

Molecular Structure Analysis

The molecular structure of interleukins, which are similar to Antileukinate, has been elucidated through techniques like nuclear magnetic resonance (NMR) spectroscopy. For instance, Clore et al. (1991) solved the solution structure of the interleukin-8 (IL-8) dimer using NMR spectroscopy and hybrid distance geometry-dynamical simulated annealing calculations (Clore et al., 1991).

Chemical Reactions and Properties

Interleukins, which are functionally related to Antileukinate, demonstrate a variety of chemical reactions and properties. For example, Duncan and Berman (1991) investigated the effects of interleukin (IL) 6 on connective tissue-related biosynthetic functions, showing IL-6's ability to influence collagen and glycosaminoglycan production (Duncan & Berman, 1991).

Physical Properties Analysis

Research on the physical properties of interleukins, akin to Antileukinate, reveals important aspects about their stability and behavior under different conditions. Murar et al. (2020) reported on the chemical synthesis of interleukin-2 (IL-2) variants and their stability against reducing agents, providing insight into the physical stability of such proteins (Murar et al., 2020).

Chemical Properties Analysis

The chemical properties of interleukins, which share characteristics with Antileukinate, have been extensively studied. Sabat et al. (2010) discussed interleukin (IL)-10's role as an anti-inflammatory cytokine, highlighting its significant chemical properties in modulating immune responses (Sabat et al., 2010).

Scientific Research Applications

  • Inhibition of Adenocarcinoma Growth : Antileukinate, a hexapeptide, was found to inhibit the binding of growth-related oncogene (GROα) and interleukin-8 (IL-8) to specific receptors on adenocarcinoma cells, which are types of cancer cells. This inhibition led to reduced proliferation of adenocarcinomas, suggesting its potential use in treating lung, stomach, and colon adenocarcinomas (Fujisawa et al., 2000).

  • Applications in Treating Acute Lung Injury : Antileukinate was shown to suppress bleomycin-induced acute lung injury in mice. It effectively reduced inflammatory cell infiltration and interstitial lung edema. These findings suggest that Antileukinate can inhibit acute lung injury by suppressing neutrophil mobilization induced by CXC-chemokines (Hayashi et al., 2002).

  • Inhibition of IL-17A in Crohn's Disease : Secukinumab, an anti-interleukin (IL)-17A monoclonal antibody, was studied for its effectiveness in treating active Crohn's disease. However, the trial showed that IL-17A blockade was ineffective and associated with higher rates of adverse events compared to placebo (Hueber et al., 2012).

  • Therapeutic Potential in Various Diseases : A broad range of studies investigates the potential of blocking interleukin-1 in treating inflammation and various diseases. Targeted delivery of IL-1 blockers, like Antileukinate, may be effective in managing acute inflammation and sepsis syndromes, considering their role in modulating the immune response (Oberholzer et al., 2002).

Mechanism of Action

Target of Action

Antileukinate is a hexapeptide that has been reported to be a potent inhibitor of the CXC-chemokine receptor . The CXC-chemokine receptor plays a crucial role in the inflammatory response, particularly in the recruitment and activation of neutrophils .

Mode of Action

Antileukinate interacts with the CXC-chemokine receptor, inhibiting its function . This interaction prevents the receptor from responding to CXC-chemokines, molecules that normally trigger an inflammatory response by recruiting and activating neutrophils . By blocking this interaction, Antileukinate suppresses the mobilization of neutrophils, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Antileukinate involves the CXC-chemokine receptor and its role in inflammation. Under normal conditions, CXC-chemokines bind to their receptor on neutrophils, triggering these cells to migrate to sites of inflammation . When antileukinate inhibits the cxc-chemokine receptor, this pathway is disrupted, leading to a reduction in neutrophil mobilization and, consequently, a decrease in inflammation .

Pharmacokinetics

It is known that the compound is administered subcutaneously

Result of Action

The primary molecular effect of Antileukinate is the inhibition of the CXC-chemokine receptor, which leads to a decrease in neutrophil mobilization . On a cellular level, this results in a marked suppression of inflammatory cell infiltration . Additionally, Antileukinate has been shown to significantly reduce pulmonary edema, as evidenced by a reduction in wet lung weight and total protein concentration in the bronchoalveolar lavage fluid .

Future Directions

While specific future directions for Antileukinate are not mentioned in the searched resources, the field of drug development continues to evolve with ongoing research into new therapeutic compounds and treatment strategies .

properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRBFNYUBYTVIQ-NGTAMTFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66N18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1003.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antileukinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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